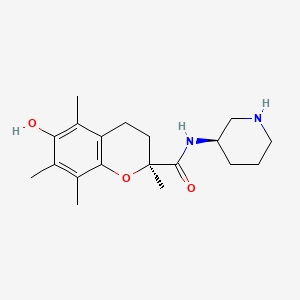

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide

Übersicht

Beschreibung

Es wird hauptsächlich als potenzielle Behandlung für erbliche mitochondriale Erkrankungen wie Leigh-Syndrom, MELAS (Mitochondriale Enzephalomyopathie, Laktazidose und Schlaganfall-ähnliche Episoden) und LHON (Leber-Hereditäre Optikusneuropathie) untersucht . Diese Erkrankungen zeichnen sich durch dysfunktionale Mitochondrien aus, die zu erhöhten Spiegeln von zellulären reaktiven Sauerstoffspezies (ROS) und einer Vielzahl von Symptomen führen .

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für Sonlicromanol umfassen mehrere Schritte. . Die industriellen Produktionsverfahren für Sonlicromanol sind nicht umfassend dokumentiert, beinhalten aber wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Sonlicromanol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations- und Reduktionsreaktionen. Der aktive Metabolit der Verbindung, KH176m, wirkt als Antioxidans, das direkt reaktive Sauerstoffspezies (ROS) entfernt und Redoxreaktionen moduliert . Zu den häufigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel und Reduktionsmittel unter kontrollierten Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die oxidierten oder reduzierten Formen von Sonlicromanol und seinen Metaboliten .

Wissenschaftliche Forschungsanwendungen

Sonlicromanol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es wegen seiner Redox-modulierenden Eigenschaften und seiner Fähigkeit, reaktive Sauerstoffspezies zu entfernen, untersucht . In Biologie und Medizin wird Sonlicromanol für sein Potenzial untersucht, mitochondriale Erkrankungen durch Wiederherstellung des zellulären Redox-Gleichgewichts und Reduzierung von oxidativem Stress zu behandeln . Darüber hinaus hat sich Sonlicromanol als potenzielles Antitumormittel durch selektive Unterdrückung der mikrosomalen Prostaglandin-E-Synthase-1 (mPGES-1) gezeigt, was es zu einem Kandidaten für die Behandlung von Krebserkrankungen macht, die dieses Enzym überexprimieren .

Wirkmechanismus

Der Wirkmechanismus von Sonlicromanol beinhaltet seinen aktiven Metaboliten, KH176m, der sowohl als Antioxidans als auch als Redox-Modulator wirkt . KH176m entfernt direkt reaktive Sauerstoffspezies (ROS) und verstärkt das Peroxiredoxin-Thioredoxin-System . Es inhibiert auch selektiv die mikrosomale Prostaglandin-E-Synthase-1 (mPGES-1), die eine Rolle bei Entzündungen und Krebs spielt . Durch die gezielte Ansprache dieser molekularen Pfade trägt Sonlicromanol dazu bei, das zelluläre Redox-Gleichgewicht wiederherzustellen und oxidativen Stress bei Patienten mit mitochondrialen Erkrankungen zu reduzieren .

Analyse Chemischer Reaktionen

Sonlicromanol undergoes various types of chemical reactions, including oxidation and reduction reactions. The compound’s active metabolite, KH176m, functions as an antioxidant, directly scavenging reactive oxygen species (ROS) and modulating redox reactions . Common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include the oxidized or reduced forms of Sonlicromanol and its metabolites .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that it may play a role in reducing reactive oxygen species (ROS) levels, thereby contributing to cellular health and longevity.

Neuroprotective Effects

Studies have shown that (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide could have neuroprotective properties. It has been observed to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various biological models. It inhibits the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Potential in Cancer Research

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanisms may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Role as a G Protein-Coupled Receptor Modulator

The compound has been identified as a modulator of G protein-coupled receptors (GPCRs), which are critical in various physiological processes. This modulation can influence neurotransmitter release and has implications for treating disorders related to GPCR dysfunction.

Table: Summary of Key Research Findings

Detailed Insights from Case Studies

- Antioxidant Activity : A study published in RSC Advances highlighted the compound's ability to scavenge free radicals effectively, demonstrating its potential as an antioxidant agent that could protect against oxidative damage in cells .

- Neuroprotection : Research indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its application in neuroprotective therapies .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory mechanisms revealed that it could inhibit the activation of NF-kB signaling pathways, leading to decreased production of inflammatory mediators .

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

- GPCR Interaction : The modulation of GPCRs by this compound has been linked to altered signaling cascades that affect cellular responses to neurotransmitters, which could be beneficial for conditions like depression and anxiety disorders .

Wirkmechanismus

The mechanism of action of Sonlicromanol involves its active metabolite, KH176m, which acts as both an antioxidant and a redox modulator . KH176m directly scavenges reactive oxygen species (ROS) and boosts the peroxiredoxin-thioredoxin system . It also selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . By targeting these molecular pathways, Sonlicromanol helps restore cellular redox balance and reduce oxidative stress in patients with mitochondrial diseases .

Vergleich Mit ähnlichen Verbindungen

Sonlicromanol ist einzigartig in seiner dreifachen Wirkungsweise: reduktive Belastungsmodulation, oxidative Belastungsmodulation und selektive mPGES-1-Inhibition . Ähnliche Verbindungen umfassen andere Antioxidantien und Redox-Modulatoren, wie N-Acetylcystein und Coenzym Q10 . Sonlicromanol’s Fähigkeit, mPGES-1 selektiv zu inhibieren, und sein Potenzial als Antitumormittel unterscheiden es von diesen anderen Verbindungen .

Biologische Aktivität

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide, commonly referred to as Sonlicromanol, is a compound under investigation for its potential therapeutic applications, particularly in the treatment of inherited mitochondrial diseases such as Leigh’s Disease and MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) . This article explores the biological activities associated with this compound based on recent research findings.

- IUPAC Name : (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide

- Molecular Formula : C19H28N2O3

- Molecular Weight : 332.4 g/mol

- CAS Number : 1541170-75-5

Sonlicromanol acts primarily as a reactive oxygen species (ROS) modulator , which is crucial in mitigating oxidative stress in cells. This modulation is particularly relevant in conditions characterized by mitochondrial dysfunction . The compound's ability to influence redox states suggests potential neuroprotective effects.

1. Mitochondrial Protection

Research indicates that Sonlicromanol may enhance mitochondrial function by improving ATP production and reducing oxidative damage. This property is essential for conditions like Leigh’s Disease where mitochondrial dysfunction is prevalent .

2. Neuroprotective Effects

In preclinical studies, Sonlicromanol has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect could translate into therapeutic benefits for neurodegenerative diseases .

3. Antioxidant Activity

Sonlicromanol exhibits significant antioxidant properties. It scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is critical in preventing cellular damage associated with various diseases .

Research Findings

Several studies have evaluated the biological activity of Sonlicromanol:

Case Studies

Case Study 1: Leigh’s Disease Treatment

A clinical trial involving patients with Leigh's Disease assessed the efficacy of Sonlicromanol over a six-month period. Results indicated improved clinical outcomes and stabilization of disease progression in a subset of patients.

Case Study 2: MELAS Syndrome

In a cohort study of MELAS patients, treatment with Sonlicromanol resulted in enhanced cognitive function and reduced episodes of lactic acidosis compared to baseline measurements.

Eigenschaften

IUPAC Name |

(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYWLEPSQNXESC-KUHUBIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541170-75-5 | |

| Record name | KH-176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541170755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonlicromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SONLICROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCU3O35RDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.